4-Methyl-2-(tetrahydrofuran-3-yl)oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound that features an oxazole ring fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-(oxolan-3-yl)-1,3-oxazole with a carboxylating agent to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
- 4-methyl-2-(oxolan-3-yl)pyrimidine-5-carboxylic acid
Uniqueness
4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-methyl-2-(oxolan-3-yl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-7(9(11)12)14-8(10-5)6-2-3-13-4-6/h6H,2-4H2,1H3,(H,11,12) |
InChI Key |
RPQVCQCHLKBTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCOC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.